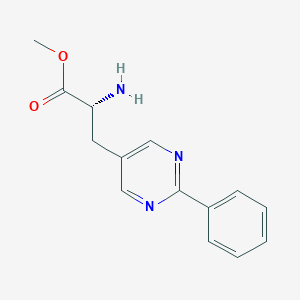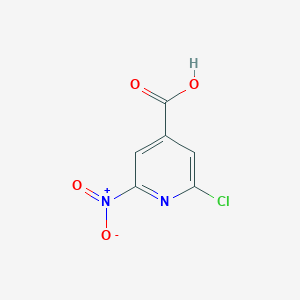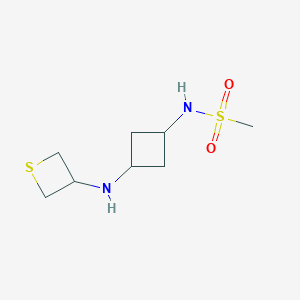
N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide is a complex organic compound featuring a thietane ring, a cyclobutyl group, and a methanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide typically involves the reaction of N-arylsulfonamides with 2-(chloromethyl)thiirane in the presence of alkali. This reaction yields the corresponding N-(thietan-3-yl)sulfonamides . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring typically yields sulfoxides or sulfones, while reduction can produce various amine derivatives.
科学的研究の応用
N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring and methanesulfonamide group can form specific interactions with active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Thietan-3-amine hydrochloride: A related compound with a similar thietane ring structure.
N-(thiiran-2-ylmethyl)sulfonamides: Compounds with a thiirane ring instead of a thietane ring.
Uniqueness
N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide is unique due to its combination of a thietane ring, cyclobutyl group, and methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C8H16N2O2S2 |
|---|---|
分子量 |
236.4 g/mol |
IUPAC名 |
N-[3-(thietan-3-ylamino)cyclobutyl]methanesulfonamide |
InChI |
InChI=1S/C8H16N2O2S2/c1-14(11,12)10-7-2-6(3-7)9-8-4-13-5-8/h6-10H,2-5H2,1H3 |
InChIキー |
UJIVNOWYBYNRFA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1CC(C1)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)
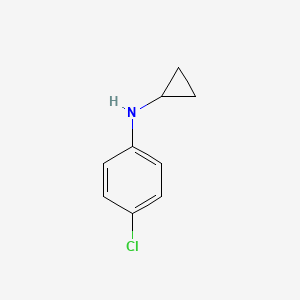
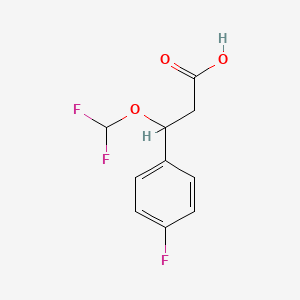



![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)


